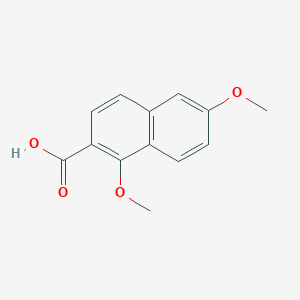

2-Naphthalenecarboxylic acid, 1,6-dimethoxy-

Description

2-Naphthalenecarboxylic acid, 1,6-dimethoxy- is a substituted naphthalene derivative featuring a carboxylic acid group at the 2-position and methoxy (-OCH₃) groups at the 1- and 6-positions of the naphthalene ring. Methoxy groups are electron-donating substituents, which may influence the compound’s acidity, solubility, and reactivity.

Properties

CAS No. |

728892-55-5 |

|---|---|

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

1,6-dimethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H12O4/c1-16-9-4-6-10-8(7-9)3-5-11(13(14)15)12(10)17-2/h3-7H,1-2H3,(H,14,15) |

InChI Key |

PGEWIOIQVUBIQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination and Methylation Sequence

A common approach involves sequential bromination, methylation, and functionalization steps to establish the 1,6-dimethoxy substitution pattern. This method parallels pathways for analogous dimethoxynaphthalene derivatives, such as 5,6-dimethoxynaphthalene-2-carboxylic acid.

Stepwise Protocol (Adapted from Analogous Syntheses):

- Bromination of 2-Naphthol :

Methylation of Hydroxyl Groups :

Friedel-Crafts Acylation :

Haloform Reaction :

Esterification and De-Esterification :

Table 1: Comparative Analysis of Key Steps

Alternative Oxidation Pathways

For industrial-scale production, liquid-phase oxidation of dimethyl precursors offers higher efficiency. For example:

- 2,6-Dimethylnaphthalene is oxidized using a cobalt-manganese-bromine catalyst in acetic acid to yield 2,6-naphthalenedicarboxylic acid, which can be esterified and purified.

- While this method targets dicarboxylic acids, analogous protocols may be adapted to introduce a single carboxylic group via controlled oxidation or selective functionalization.

Critical Challenges and Optimization

Regioselectivity and By-Product Formation

Achieving precise 1,6-dimethoxy substitution is challenging due to competing electrophilic substitution patterns. For example:

Purification and Yield Enhancement

Crude products often require rigorous purification:

- Crystallization : Recrystallization in aromatic solvents (e.g., toluene, xylene) removes high-boiling impurities.

- Chromatography : Column chromatography or distillation isolates the desired compound from isomeric by-products.

Sustainability and Green Chemistry

Recent advances emphasize eco-friendly alternatives:

- Chemo-enzymatic Synthesis : Utilizes enzymes to catalyze esterification or hydrolysis steps, reducing reliance on harsh chemicals.

- Solvent Selection : Acetic acid or low-molecular-weight carboxylic acids minimize environmental impact compared to chlorinated solvents.

Applications and Derivatives

2-Naphthalenecarboxylic acid, 1,6-dimethoxy- serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1,6-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 2-naphthalenemethanol or 2-naphthaldehyde.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Studies have shown that derivatives of naphthalene carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to 2-naphthalenecarboxylic acid have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects :

- The compound's structure allows it to interact with biological pathways involved in inflammation. Research indicates that methoxy-substituted naphthalene derivatives can modulate the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

-

Antioxidant Properties :

- Naphthalene derivatives are recognized for their antioxidant capabilities. The presence of methoxy groups enhances electron donation properties, which can scavenge free radicals and protect cells from oxidative stress.

Materials Science Applications

-

Polymer Chemistry :

- 2-Naphthalenecarboxylic acid derivatives are used as monomers in the synthesis of high-performance polymers. Their rigid naphthalene structure contributes to thermal stability and mechanical strength in polymer matrices.

-

Dyes and Pigments :

- The compound can be utilized in the formulation of dyes due to its chromophoric properties. Naphthalene-based dyes are known for their vibrant colors and stability under light exposure.

Agricultural Chemistry Applications

-

Plant Growth Regulators :

- Compounds related to 2-naphthalenecarboxylic acid have been studied for their potential as plant growth regulators. They can influence hormonal pathways in plants, promoting growth and development.

-

Herbicides :

- Research has indicated that certain derivatives can act as herbicides by inhibiting specific enzymatic pathways critical for weed growth, thus providing a basis for developing environmentally friendly herbicides.

-

Anticancer Research :

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of naphthalene derivatives including 2-naphthalenecarboxylic acid derivatives. Results indicated significant inhibition of cancer cell proliferation in vitro, with ongoing studies focusing on in vivo efficacy. -

Material Development :

Research conducted on the incorporation of naphthalene-based compounds into polymer matrices demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers. This study highlights the potential for these compounds in creating high-performance materials suitable for industrial applications. -

Agricultural Field Trials :

Field trials assessing the efficacy of naphthalene-based herbicides showed promising results in controlling specific weed species with minimal impact on crop yield, suggesting a sustainable approach to weed management.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1,6-dimethoxy- depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Naphthalenecarboxylic Acid Derivatives

Key Comparative Insights:

Acidity :

- Methoxy groups (in 1,6-dimethoxy-) reduce acidity compared to hydroxy-substituted analogs (e.g., 1-hydroxy-2-naphthoic acid). The electron-donating nature of -OCH₃ decreases the stability of the deprotonated carboxylate ion, raising the pKa .

- Hydroxy groups (e.g., 1,6-dihydroxy-2-naphthoic acid) enhance acidity and enable hydrogen bonding, increasing water solubility .

Solubility and Lipophilicity: Methoxy derivatives are more lipophilic than their hydroxy counterparts, favoring organic solvents. This property may make 1,6-dimethoxy- suitable for non-polar reaction environments or drug delivery systems . Hydroxy-substituted acids (e.g., 3,5-dihydroxy-) exhibit higher aqueous solubility, advantageous in biological or environmental applications .

Reactivity and Applications :

- Methoxy groups are less reactive toward electrophilic substitution compared to hydroxy groups, altering synthetic pathways. For example, 1,6-dimethoxy- may resist sulfonation or nitration under mild conditions .

- Hydroxy derivatives (e.g., 1-hydroxy-2-naphthoic acid) participate in chelation and azo-coupling reactions, making them valuable in dye synthesis .

- Industrial calcium salts (e.g., 7023-61-2) highlight the role of sulfonic acid groups in enhancing stability for pigment applications, a feature absent in methoxy derivatives .

Structural Characterization :

- Compounds like 1,6-dimethoxynaphthalene (C₁₂H₁₂O₂) have been characterized via crystallography (e.g., SHELX software ), suggesting analogous methods could resolve the structure of 1,6-dimethoxy-2-naphthalenecarboxylic acid.

Biological Activity

2-Naphthalenecarboxylic acid, 1,6-dimethoxy- is a compound belonging to the naphthalene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-naphthalenecarboxylic acid, 1,6-dimethoxy- can be represented as follows:

- Chemical Formula : C12H12O4

- Molecular Weight : 220.22 g/mol

This compound features a naphthalene ring with two methoxy groups at the 1 and 6 positions and a carboxylic acid group at the 2 position, which contributes to its biological activity.

Antioxidant Activity

Research indicates that naphthalene derivatives exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. A study showed that compounds similar to 2-naphthalenecarboxylic acid demonstrated notable inhibition of oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage in cells .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities through its interaction with the aryl hydrocarbon receptor (AhR). Studies have demonstrated that naphthalene derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. For instance, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a related compound, has shown effectiveness in reducing inflammation in colitis models by acting as an AhR agonist .

Antimicrobial Activity

Naphthalene derivatives have been reported to possess antimicrobial properties. In vitro studies have indicated that compounds structurally related to 2-naphthalenecarboxylic acid exhibit activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Study on Antioxidant Properties

In a study examining the antioxidant capacity of various naphthalene derivatives, it was found that compounds with similar structures to 2-naphthalenecarboxylic acid had IC50 values indicating effective radical scavenging abilities. The results highlighted the potential of these compounds in preventing oxidative stress-related diseases .

Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of 1,4-DHNA revealed that it significantly inhibited DSS-induced colitis in mice. The mechanism was attributed to its ability to activate AhR signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 . This suggests that 2-naphthalenecarboxylic acid may exhibit similar properties due to structural similarities.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,6-dimethoxy-2-naphthalenecarboxylic acid, and how can purity be optimized?

- Methodology : Utilize Friedel-Crafts acylation or directed ortho-metalation strategies to introduce methoxy groups at the 1,6-positions, followed by carboxylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical. Monitor reaction progress by TLC and confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

- Purity Optimization : Use GC-MS to detect volatile impurities and elemental analysis for stoichiometric validation. Differential Scanning Calorimetry (DSC) can verify melting point consistency .

Q. How should researchers safely handle and store 1,6-dimethoxy-2-naphthalenecarboxylic acid?

- Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates. Store in amber glass containers under nitrogen at 4°C to prevent photodegradation and oxidation .

- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline solution for 15 minutes. Consult SDS guidelines for spill management .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Structural Analysis :

- NMR : H and C NMR (DMSO-d6) to identify methoxy ( ~3.8–4.0 ppm) and carboxylic protons ( ~12–13 ppm).

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm).

- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation (methanol/chloroform) and compare with reference data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Experimental Design : Conduct systematic solubility studies in polar (DMSO, water) and non-polar solvents (toluene) using UV-Vis spectroscopy. Assess stability under varying pH (2–12) and temperature (25–60°C) via HPLC to identify degradation products. Cross-validate with computational solubility parameters (Hansen Solubility Parameters) .

- Data Reconciliation : Compare results with literature using meta-analysis tools (e.g., Web of Science datasets) and identify methodological differences (e.g., solvent grade, equilibration time) .

Q. What strategies are effective for studying the compound’s photophysical properties in supramolecular systems?

- Methodology :

- Fluorescence Quenching Assays : Use anthracene derivatives as quenchers in acetonitrile to measure Förster Resonance Energy Transfer (FRET) efficiency.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic transitions and compare with experimental UV-Vis spectra .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Data Analysis :

- Dose-Response Curves : Perform IC assays (e.g., MTT for cytotoxicity) with triplicate replicates to ensure reproducibility.

- SAR Studies : Modify substituents (e.g., replacing methoxy with hydroxy groups) and correlate activity changes using QSAR models .

Methodological Notes

- Spectral Data : Cross-reference with NIST Chemistry WebBook for mass spectrometry fragmentation patterns .

- Toxicity Screening : Use PubChem’s DSSTox database to predict ecotoxicological endpoints (e.g., LC for Daphnia magna) .

- Regulatory Compliance : Adhere to GB/T 23671-2009 for analytical method validation when applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.